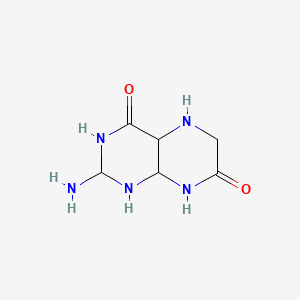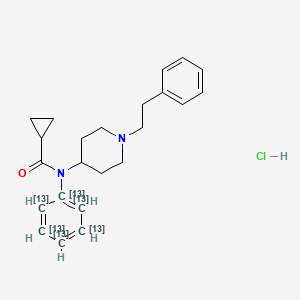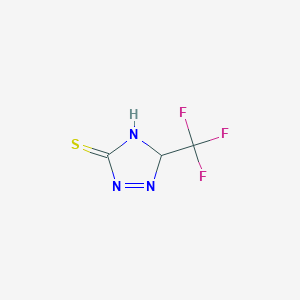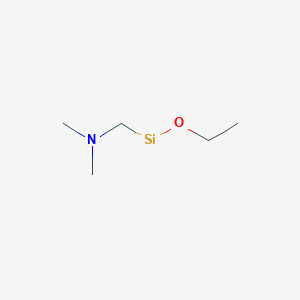
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one is a complex organic compound known for its unique chemical structure and significant biological activities. It is often referred to in scientific literature for its role as a DNA ligase IV inhibitor, which makes it a valuable tool in genetic research and cancer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate diketones with thiourea under controlled conditions to form the pteridinone core. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one has several important applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is known for its ability to inhibit DNA ligase IV, making it useful in studies involving DNA repair mechanisms.
Medicine: Its role as a DNA ligase IV inhibitor also makes it a potential candidate for cancer therapy, as it can induce apoptosis in cancer cells.
Mechanism of Action
The primary mechanism of action for 6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one involves the inhibition of DNA ligase IV. This enzyme is crucial for the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting this enzyme, the compound prevents the repair of double-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
SCR7 Pyrazine: Another DNA ligase IV inhibitor with similar biological activities.
6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one: A structurally similar compound with comparable inhibitory effects on DNA ligase IV.
Uniqueness
What sets 6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one apart is its specific structural configuration, which provides unique binding properties and higher efficacy in inhibiting DNA ligase IV compared to other similar compounds .
Properties
Molecular Formula |
C18H18N4OS |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one |
InChI |
InChI=1S/C18H18N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10,13-16,19-20H,(H2,21,22,23,24) |
InChI Key |
QGIGJKKBLFXTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NC3C(N2)C(=O)NC(=S)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)

![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)

![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)





